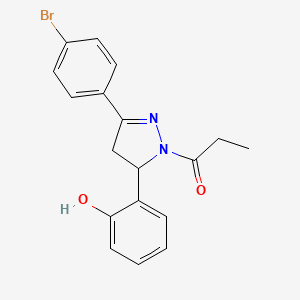

1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

1-(3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-bromophenyl group at position 3, a 2-hydroxyphenyl group at position 5, and a propan-1-one moiety at position 1. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities and structural versatility . The compound’s molecular formula is inferred as $ C{19}H{17}BrN2O2 $, with a molecular weight of approximately 397.26 g/mol, based on comparisons with structurally related compounds .

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-2-18(23)21-16(14-5-3-4-6-17(14)22)11-15(20-21)12-7-9-13(19)10-8-12/h3-10,16,22H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVWBFGIHBQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

Substitution reactions:

Final assembly: The final step involves coupling the substituted pyrazole with a propanone derivative under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed via:

- X-ray Diffraction (XRD) : Crystallizes in the centrosymmetric space group P21/c with a racemic mixture1.

- Spectroscopy :

Nucleophilic Substitution at Bromine

The 4-bromophenyl group undergoes substitution reactions:

- Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd catalysts to form biaryl derivatives[^16]4.

- SN2 Reactions : Bromine replaces with nucleophiles (e.g., amines, thiols) under basic conditions5.

Oxidation of the Dihydro-Pyrazole Ring

- The 4,5-dihydro-1H-pyrazole ring oxidizes to a fully aromatic pyrazole using agents like H₂O₂ or KMnO₄63.

- Product : 3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole6.

Ketone Reactivity

- Reduction : The propan-1-one group reduces to a secondary alcohol using NaBH₄ or LiAlH₄3.

- Condensation : Forms Schiff bases with primary amines under acidic conditions3[^19].

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromine substitution | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 60–75% |

| Pyrazole oxidation | H₂O₂, AcOH, 55°C | Aromatic pyrazole | 82% |

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol | 68% |

| Schiff base formation | NH₂R, HCl, EtOH | Imine derivatives | 70–85% |

Stability and Degradation

- Photodegradation : The 2-hydroxyphenyl group undergoes photooxidation to form quinones under UV light[^12].

- Hydrolysis : Acidic/basic conditions cleave the pyrazoline ring, yielding 4-bromophenyl hydrazine and 2-hydroxypropiophenone 3.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that compounds similar to 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study highlighted the compound's ability to scavenge free radicals effectively, enhancing cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development in anti-inflammatory therapies .

Anticancer Activity

Preliminary investigations have shown that 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This property positions it as a promising lead compound for the development of new anticancer agents .

Material Science Applications

Polymer Composites

The incorporation of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research shows that adding this compound to polymers can improve their resistance to thermal degradation and enhance their mechanical strength, making them suitable for various industrial applications .

Analytical Chemistry Applications

Chromatographic Techniques

The compound has been utilized as a standard in chromatographic analyses due to its distinct spectral properties. Its presence aids in the calibration of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), facilitating accurate quantification of similar compounds in complex mixtures .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antioxidant Activity Assessment | Demonstrated significant free radical scavenging ability | Potential use in dietary supplements and pharmaceuticals |

| Anti-inflammatory Mechanism Investigation | Inhibition of TNF-alpha and IL-6 production | Development of new anti-inflammatory drugs |

| Cytotoxicity Testing on Cancer Cell Lines | Induced apoptosis in multiple cancer types | Lead compound for anticancer drug development |

| Polymer Composite Research | Enhanced thermal stability and mechanical strength | Improved materials for industrial applications |

Mechanism of Action

The mechanism of action of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Geometry

- Dihedral Angles : In analogous pyrazolines, dihedral angles between the pyrazole ring and aromatic substituents range from 4.64° to 10.53°, depending on substituent bulk and electronic effects. For example:

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one exhibits dihedral angles of 5.38° (pyrazole/4-bromophenyl) and 85.48° (pyrazole/4-fluorophenyl) .

- Compounds with hydroxyphenyl groups (e.g., 2-hydroxyphenyl) are expected to exhibit smaller dihedral angles due to intramolecular hydrogen bonding, though direct data are unavailable.

Crystal Packing and Hydrogen Bonding

- The 2-hydroxyphenyl group in the target compound may form stronger intermolecular hydrogen bonds (e.g., O–H···O or O–H···N) compared to non-hydroxylated analogs. For instance: In 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one, C–H···F and C–H···O interactions stabilize the crystal lattice . Methoxy or chloro substituents (e.g., in ME-4, $ \text{C}{19}\text{H}{21}\text{BrN}4\text{O}2 $) introduce different packing motifs due to steric and electronic variations .

Physicochemical Properties

Key Observations :

- Bromine increases molecular weight and lipophilicity compared to chloro or fluoro analogs.

Computational and Spectroscopic Studies

- Vibrational Spectroscopy: FT-IR peaks for C=O (1,690–1,710 cm⁻¹) and N–H (3,200–3,300 cm⁻¹) are consistent across pyrazolinones, with shifts depending on substituent electronegativity .

Biological Activity

1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole with appropriate reagents under controlled conditions. For instance, one method includes the use of anhydrous ethanol as a solvent and specific catalysts to enhance yield and purity .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that compounds similar to 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) for related compounds ranged from 7.8 µg/mL against Staphylococcus aureus to lower values for other pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 7.8 |

| Compound B | E. faecalis | 7.8 |

| Compound C | Salmonella spp. | Varies |

Anticancer Activity

Research has indicated that this pyrazole derivative exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed that it could inhibit cell proliferation in breast cancer and prostate cancer models, suggesting its potential as a lead compound for anticancer drug development .

Case Study:

In a study involving the NCI-60 cancer cell line panel, compounds structurally similar to 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one displayed moderate to good activity across multiple cell lines, indicating broad-spectrum anticancer potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It was shown to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), which is crucial in inflammatory responses. This suggests that such pyrazole derivatives could be useful in treating inflammatory diseases .

The biological activity of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling: By affecting calcium signaling pathways, it can alter cellular responses to inflammatory stimuli.

Q & A

How can the molecular structure of this pyrazoline derivative be confirmed experimentally?

Answer:

The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Crystallization : Purify the compound via slow evaporation in solvents like ethanol or DCM to obtain diffraction-quality crystals .

- Data Collection : Use a diffractometer (e.g., Agilent Eos Gemini) with Cu-Kα radiation. Parameters like unit cell dimensions (e.g., Å, Å) and space group (e.g., ) are determined .

- Refinement : Employ SHELXL for structure refinement, ensuring -factors < 0.04. Hydrogen bonding networks and dihedral angles between aromatic rings are analyzed to validate stereochemistry .

What synthetic strategies are effective for introducing the 4-bromophenyl and 2-hydroxyphenyl substituents?

Answer:

The synthesis involves multi-step condensation and cyclization :

Pyrazole Core Formation : React a diketone (e.g., chalcone derivative) with hydrazine hydrate under acidic conditions to form the dihydropyrazole ring .

Substituent Introduction :

- 4-Bromophenyl : Use Suzuki-Miyaura coupling with a brominated aryl boronic acid.

- 2-Hydroxyphenyl : Protect the hydroxyl group (e.g., as a silyl ether) during synthesis to prevent side reactions, followed by deprotection .

Characterization : Monitor reaction progress via / NMR and LC-MS to confirm regioselectivity .

How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) and wavefunction analysis tools like Multiwfn are used:

- Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl group reactivity) .

- Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrazolines) to assess charge-transfer potential .

- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to study bond critical points in the pyrazole ring .

What challenges arise in refining crystallographic data for dihydropyrazoles?

Answer:

Common issues include:

- Disorder in the Dihydrogenated Ring : Address using SHELXL’s PART and SIMU commands to model positional disorder .

- Hydrogen Bonding Ambiguities : Use Olex2 or Mercury to visualize intermolecular interactions (e.g., O–H⋯N bonds) and refine hydrogen positions with riding models .

- Twinned Crystals : Apply twin refinement protocols in SHELXL for non-merohedral twinning, validated by < 5% .

How can structure-activity relationships (SARs) be studied for this compound’s bioactivity?

Answer:

In vitro assays combined with molecular docking :

Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values (e.g., 10–50 µM for quinoxaline analogs) .

Docking Studies : Use AutoDock Vina to simulate binding to targets like EGFR kinase (PDB: 1M17). Analyze binding poses of the 4-bromophenyl group in hydrophobic pockets .

SAR Modifications : Synthesize analogs (e.g., replacing Br with Cl or F) and compare activity trends .

What spectroscopic techniques resolve ambiguities in tautomeric forms of the pyrazole ring?

Answer:

- NMR : Chemical shifts of NH protons (δ ~10–12 ppm) confirm enol-imine tautomerism. Integration ratios distinguish tautomeric populations .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm) and N–H (~3200 cm) validate keto-enol equilibria .

- Variable Temperature (VT) NMR : Monitor tautomer ratios at 25°C vs. −40°C to assess thermodynamic stability .

How do solvent and temperature affect the compound’s stability during storage?

Answer:

- Accelerated Stability Studies : Store samples in DMSO or ethanol at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC (e.g., 95% purity retention at 4°C) .

- Light Sensitivity : Use amber vials to prevent photodegradation of the bromophenyl group, confirmed by UV-Vis spectroscopy (λ~280 nm) .

What strategies mitigate regioselectivity issues during pyrazole ring formation?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6–8 hr) to favor kinetic control, improving regioselectivity to >90% .

- Lewis Acid Catalysis : Use ZnCl or BF·EtO to direct cyclization toward the desired 3,5-substitution pattern .

How can intermolecular interactions influence crystallization behavior?

Answer:

- Hydrogen Bonding : The 2-hydroxyphenyl group forms O–H⋯O/N bonds, favoring layered crystal packing (observed in space groups) .

- π-Stacking : Bromophenyl and hydroxyphenyl groups engage in offset π-π interactions (3.5–4.0 Å spacing), analyzed via CrystalExplorer .

What analytical workflows validate purity for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.